molecular formula C19H20O5 B1238224 Sprengelianine, (+/-)- CAS No. 36706-20-4

Sprengelianine, (+/-)-

Cat. No.: B1238224
CAS No.: 36706-20-4
M. Wt: 328.4 g/mol
InChI Key: HHNCJFKRMZDTHW-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sprengelianine, a (±)-racemic mixture, is a naturally occurring compound isolated from H. sprengelianum alongside other coumarin derivatives such as phellopterin, imperatorin, columbianadin, columbianetin, and racemic marmesin . Structurally, sprengelianine belongs to the coumarin family, characterized by a benzopyrone core, but its stereochemical complexity (racemic form) distinguishes it from enantiomerically pure analogs.

Properties

CAS No.

36706-20-4

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+

InChI Key

HHNCJFKRMZDTHW-VZUCSPMQSA-N

SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Isomeric SMILES

C/C=C(\C)/C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3

Synonyms

deltoin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Source Comparison of Sprengelianine and Related Coumarins
Compound Core Structure Substituents Source Plant Key Region
Sprengelianine Benzopyrone Racemic diol H. sprengelianum Nilgiri Hills, India
Bergapten Benzopyrone Methoxy, methyl Heritiera spp. Eastern Indian Peninsula
Imperatorin Benzopyrone Prenyl, methoxy Hernandia spp. Indo-Gangetic Delta
Columbianadin Benzopyrone Angeloyloxy H. sprengelianum Nilgiri Hills, India

Pharmacological and Functional Differences

  • Bioactivity : Sprengelianine’s racemic form may reduce its binding affinity to enzymes like cytochrome P450 compared to imperatorin, which shows strong inhibitory effects due to its prenyl group .
  • Solubility and Stability : The diol group in sprengelianine enhances water solubility relative to bergapten but reduces lipid solubility, limiting its bioavailability in hydrophobic environments.
  • Ecological Role : Sprengelianine’s accumulation in H. sprengelianum correlates with UV protection, whereas vaginidiol (a related alkaloid) in the same plant exhibits insecticidal properties .

Q & A

Q. How should researchers document experimental protocols for (±)-Sprengelianine to ensure reproducibility?

  • Methodological Answer : Provide step-by-step synthetic procedures, including exact molar ratios, reaction times, and purification methods. For biological assays, specify cell passage numbers, serum batches, and incubation conditions. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving. Raw datasets (e.g., NMR spectra, chromatograms) must be uploaded as supplementary files with metadata tags .

Q. What are the best practices for presenting contradictory data in publications on (±)-Sprengelianine?

  • Methodological Answer : Clearly delineate experimental variables (e.g., assay conditions, compound sources) that may explain discrepancies. Use funnel plots or sensitivity analyses to assess bias. Acknowledge limitations and propose follow-up studies (e.g., structural analogs to test hypotheses). Peer review pre-submission can identify oversights in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sprengelianine, (+/-)-
Reactant of Route 2
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